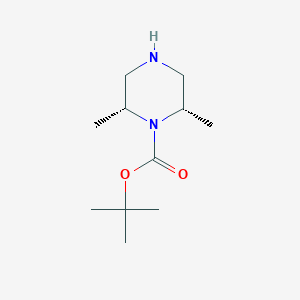

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610229 | |

| Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180975-66-0 | |

| Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of cis-Boc-2,6-dimethylpiperazine

Introduction: The Strategic Importance of Substituted Piperazines in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide array of therapeutic agents targeting diverse biological pathways.[1] Its unique conformational flexibility and ability to engage in multiple non-covalent interactions make it an invaluable building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic introduction of substituents onto the piperazine core allows for fine-tuning of these properties, and among these, the cis-2,6-dimethylpiperazine moiety has emerged as a particularly valuable synthon.

This technical guide provides a comprehensive overview of the physicochemical properties of cis-1-Boc-2,6-dimethylpiperazine, a key intermediate in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, this document is structured to not only present the known data but also to provide field-proven insights into the experimental determination of its core physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this important building block.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of cis-Boc-2,6-dimethylpiperazine is paramount for its effective utilization in synthetic chemistry and drug design. The tert-butoxycarbonyl (Boc) protecting group imparts specific characteristics that influence its stability, solubility, and reactivity.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | [2] |

| Synonyms | cis-1-Boc-2,6-dimethylpiperazine, tert-Butyl cis-2, 6-dimethylpiperazine-1-carboxylate | [3] |

| CAS Number | 180975-66-0 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | [4] |

| Purity | ≥ 97% | [3] |

| Storage Conditions | 0-8 °C, under inert gas, protected from light and moisture | [4][5][6] |

Diagram: Molecular Structure of cis-Boc-2,6-dimethylpiperazine

Caption: 2D structure of cis-Boc-2,6-dimethylpiperazine.

Experimental Determination of Key Physicochemical Parameters

While some basic properties of cis-Boc-2,6-dimethylpiperazine are available from commercial suppliers, critical experimental data such as melting point, boiling point, and solubility are not consistently reported for this specific isomer. The following sections provide detailed, field-tested protocols for the determination of these essential parameters.

Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure compound, a sharp melting range of 0.5-1.0°C is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely crush a small amount of the crystalline cis-Boc-2,6-dimethylpiperazine using a mortar and pestle.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[7]

-

Measurement:

-

Place the loaded capillary tube into a calibrated melting point apparatus.[8]

-

For a first approximation, rapidly heat the sample to determine a rough melting point.

-

Allow the apparatus to cool and use a fresh sample for a more precise measurement.

-

Heat the sample at a rate of approximately 1-2°C per minute, starting from about 20°C below the approximate melting point.[7]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[8]

-

Expected Outcome and Rationale: Based on the melting point of the parent compound, cis-2,6-dimethylpiperazine (113-114°C), and the presence of the large, non-polar Boc group, the melting point of cis-Boc-2,6-dimethylpiperazine is anticipated to be different. The larger molecular size and potential for different crystal packing could lead to a higher or lower melting point. A sharp melting range would be indicative of high purity.

Solubility

Solubility is a critical parameter that influences reaction conditions, purification methods, and formulation development. A systematic approach to solubility testing provides valuable information about the polarity and functional groups of a molecule.

Experimental Protocol: Qualitative Solubility Testing

-

General Procedure: In a small test tube, add approximately 10 mg of cis-Boc-2,6-dimethylpiperazine. Add 1 mL of the test solvent in portions, shaking vigorously after each addition. Observe for complete dissolution.[9][10]

-

Solvent Series:

-

Water: To assess hydrophilicity. Check the pH of the resulting solution with litmus paper to determine if the compound is acidic or basic.[1]

-

5% Aqueous HCl: To test for the presence of a basic group (the unprotected amine).

-

5% Aqueous NaOH: To test for acidic protons.

-

5% Aqueous NaHCO₃: To test for strongly acidic protons (e.g., carboxylic acids).

-

Organic Solvents: Test solubility in a range of common organic solvents of varying polarity, such as hexane (non-polar), toluene (aromatic), diethyl ether (polar aprotic), ethyl acetate (polar aprotic), acetone (polar aprotic), ethanol (polar protic), and methanol (polar protic).[11]

-

Expected Solubility Profile and Rationale:

-

Water: Due to the presence of the large, hydrophobic Boc group and the two methyl groups, cis-Boc-2,6-dimethylpiperazine is expected to have low solubility in water.

-

Aqueous Acid: The unprotected secondary amine should act as a base, leading to protonation and the formation of a soluble salt in 5% HCl.

-

Aqueous Base: The compound lacks acidic protons, so it is expected to be insoluble in 5% NaOH and 5% NaHCO₃.

-

Organic Solvents: The molecule possesses both polar (amine, carbamate) and non-polar (Boc group, methyl groups) features, suggesting it will be soluble in a range of organic solvents, particularly those of intermediate polarity like dichloromethane, ethyl acetate, and acetone.

Diagram: Solubility Determination Workflow

Caption: A workflow for the systematic determination of solubility.

Spectroscopic and Chromatographic Characterization

Modern analytical techniques are indispensable for confirming the structure and purity of synthetic intermediates. The following sections outline protocols for the characterization of cis-Boc-2,6-dimethylpiperazine using NMR, mass spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of cis-Boc-2,6-dimethylpiperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the number of unique protons and their coupling patterns.

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

-

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

Acquire 2D NMR spectra, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations, confirming the overall structure.

-

Expected Spectral Features and Rationale:

-

¹H NMR: The cis stereochemistry should result in a specific set of signals for the piperazine ring protons and the methyl groups. The Boc group will show a characteristic singlet at approximately 1.4 ppm. The protons on the piperazine ring will exhibit complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the piperazine ring carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.

-

2D NMR: HSQC will correlate the proton signals with their directly attached carbon signals. HMBC will show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity of the Boc group to the piperazine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of cis-Boc-2,6-dimethylpiperazine (approximately 1 µg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected as the base peak.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Expected Fragmentation Pattern and Rationale:

The fragmentation of Boc-protected amines is well-characterized. Common fragmentation pathways include the loss of isobutylene (-56 Da) and the subsequent loss of carbon dioxide (-44 Da) from the Boc group.[12] The piperazine ring itself can also undergo characteristic fragmentation.[13] The expected fragmentation pattern will provide strong evidence for the presence of both the Boc group and the dimethylpiperazine core.

Diagram: Expected Mass Spectrometry Fragmentation

Caption: A proposed fragmentation pathway for cis-Boc-2,6-dimethylpiperazine in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for monitoring reaction progress. A reverse-phase HPLC method is suitable for a molecule with the polarity of cis-Boc-2,6-dimethylpiperazine.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B and ramp up to a higher percentage to elute the compound. For example, 5% to 95% B over 20 minutes.

-

Detection: UV detection at 210-220 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Expected Results and Rationale:

Due to the non-polar Boc group, cis-Boc-2,6-dimethylpiperazine is expected to be well-retained on a C18 column. The use of an acidic modifier like TFA ensures good peak shape by protonating the free amine. A single, sharp peak in the chromatogram would indicate high purity. The retention time can be used as a quality control parameter for different batches of the compound.

Advanced Physicochemical Properties: pKa and LogP

The pKa and LogP are critical parameters in drug design, as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

pKa (Acid Dissociation Constant)

The pKa of the unprotected secondary amine in cis-Boc-2,6-dimethylpiperazine will determine its ionization state at physiological pH.

Theoretical Consideration and Rationale:

The pKa of piperazine is approximately 9.8 for the first protonation and 5.6 for the second. The introduction of electron-donating methyl groups on the piperazine ring is expected to slightly increase the basicity (increase the pKa) compared to piperazine itself. However, the bulky Boc group can sterically hinder the approach of a proton to the adjacent nitrogen, potentially lowering its pKa. Therefore, the pKa of the secondary amine in cis-Boc-2,6-dimethylpiperazine is likely to be in the range of 8.5-9.5.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of cis-Boc-2,6-dimethylpiperazine and dissolve it in a known volume of water or a water/co-solvent mixture.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

LogP (Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Theoretical Consideration and Rationale:

A computationally predicted LogP value for a similar compound, cis-1-Boc-3,5-dimethylpiperazine, is 2.2398. Given the structural similarity, the LogP of cis-Boc-2,6-dimethylpiperazine is expected to be in a similar range. This positive value indicates a preference for the lipid phase over the aqueous phase, which is consistent with the presence of the large, non-polar Boc and methyl groups.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.

-

Partitioning: Dissolve a known amount of cis-Boc-2,6-dimethylpiperazine in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.

-

Analysis: After the phases have separated, determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

The Significance of the cis-2,6-Dimethyl Stereochemistry in Drug Design

The choice of the cis stereoisomer of 2,6-dimethylpiperazine is not arbitrary. The spatial arrangement of the methyl groups has a profound impact on the conformation of the piperazine ring and its ability to interact with biological targets. The cis configuration can lock the piperazine ring into a specific chair conformation, which can pre-organize the substituents for optimal binding to a receptor or enzyme active site. This can lead to increased potency and selectivity compared to the corresponding trans isomer or the unsubstituted piperazine.

For example, in the synthesis of certain antibacterial quinolonecarboxylic acid derivatives, the use of cis-2,6-dimethylpiperazine has been shown to be crucial for achieving the desired biological activity.[15] This highlights the importance of stereochemical control in the design of piperazine-containing drugs.

Conclusion

References

- BenchChem. (2025). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Solubility test for Organic Compounds. (2024, September 24).

- Solubility test/ Organic lab. (2021, April 29). YouTube.

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Process for the preparation of cis-2,6-dimethylpiperazine. (n.d.).

- Chem-Impex. 1-Boc-2,6-dimethyl-piperazine.

- AChemBlock. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0.

- Khalili, F., Henni, A., & East, A. L. L. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.

- Wired Chemist.

- Nagi Reddy, P., Srinivas, R., Ravi Kumar, M., Sharma, G. V. M., & Jadhav, V. B. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600.

- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.

- Guella, G., Dini, F., & Pietra, F. (2005). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 40(5), 659–671.

- Fikri, K., Debord, J., Bollinger, J.-C., & Robert, J.-M. (2011). Values of logP and logk for the Test Compounds Used in This Study.

- BenchChem.

- Melting point determin

- 21655-48-1(cis-2,6-Dimethylpiperazine) Product Description. (n.d.). ChemicalBook.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Teodori, E., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- cis-1-boc-2, 6-dimethylpiperazine, min 97%, 1 gram. (n.d.).

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8).

- Method for producing cis-2,6-dimethylpiperazine. (n.d.).

- cis-2,6-Dimethylpiperazine, 25 GM. (n.d.). Labscoop.

- Sigma-Aldrich. 2,6-Dimethylpiperazine 97 108-49-6.

- Wessig, P., & Teubner, J. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

- cis-2,6-Dimethylpiperazine | 21655-48-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- O'Brien, P., & Wiberg, K. B. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.

- 1-BOC-3,5-DIMETHYL-PIPERAZINE(129779-30-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-BOC-2,2-DIMETHYL-PIPERAZINE(674792-07-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Piperazine, 2,5-dimethyl-. (n.d.). the NIST WebBook.

- Zhou, Y., et al. (2025, September 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Zhu, N., Yu, C., Hua, Z.-d., Xu, P., Wang, Y.-m., Di, B., & Su, M.-x. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1–7.

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar

- Mass spectra and major fragmentation patterns of piperazine designer.... (n.d.).

- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012, July 6).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

- cis-2,6-Dimethylpiperazine - Safety D

- 1-BOC-3,5-DIMETHYL-PIPERAZINE(129779-30-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- AChemBlock. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0.

- Wessig, P., & Teubner, J. (2023). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Fisher Scientific. Amine Protection / Deprotection.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.

- Nuutinen, J. M., Ratilainen, J., Rissanen, K., & Vainiotalo, P. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 902–910.

- 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. scribd.com [scribd.com]

- 2. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cis-2,6-Dimethylpiperazine, 25 GM | Labscoop [labscoop.com]

- 6. cis-2,6-Dimethylpiperazine | 21655-48-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.ws [chem.ws]

An In-depth Technical Guide to the ¹H NMR Spectra of (2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of (2R,6S)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural and conformational nuances of this versatile heterocyclic building block as revealed by one of the most powerful analytical techniques in organic chemistry.[1]

Introduction: The Significance of this compound

This compound, a chiral derivative of piperazine, is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its stereochemically defined structure, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, allows for precise chemical modifications, making it an invaluable component in modern drug discovery. The cis relationship between the two methyl groups at positions 2 and 6 significantly influences the conformational behavior of the piperazine ring, which in turn dictates its interaction with biological targets.

A thorough understanding of its ¹H NMR spectrum is paramount for confirming its structural integrity, assessing purity, and gaining insights into its conformational dynamics in solution—a critical aspect for structure-based drug design.

Foundational Principles: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by several key principles:

-

Chemical Shift (δ): The position of a proton signal along the x-axis (in ppm) is dictated by its local electronic environment. Electron-withdrawing groups, such as the Boc-group, deshield nearby protons, shifting their signals downfield (to higher ppm values).[2][3]

-

Integration: The area under each signal is proportional to the number of protons it represents, providing a quantitative measure of the different proton sets in the molecule.[4]

-

Spin-Spin Coupling (Multiplicity): The interaction between non-equivalent neighboring protons leads to the splitting of signals into multiplets (e.g., doublets, triplets). The pattern of splitting reveals the number of adjacent protons.[4]

-

Conformational Dynamics: The piperazine ring exists in a dynamic equilibrium of chair conformations. The rate of this interconversion, along with restricted rotation around the N-C(O) amide bond of the Boc group, can significantly influence the appearance of the NMR spectrum, sometimes leading to broadened signals or the appearance of distinct signals for axial and equatorial protons.[5][6][7]

Molecular Structure and Proton Environments

The structure of this compound features several distinct proton environments that give rise to a characteristic ¹H NMR spectrum.

Caption: 2D representation of this compound highlighting key proton groups.

Detailed Spectral Analysis

The ¹H NMR spectrum of this compound typically exhibits the following key signals. The exact chemical shifts can vary slightly depending on the solvent used.[8]

| Assignment | Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Boc Group | C(CH₃)₃ | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and do not couple with other protons, resulting in a strong singlet in a characteristic upfield region.[9] |

| Methyl Groups | C2-CH₃, C6-CH₃ | ~1.0 - 1.2 | Doublet | 6H | Due to the C₂ symmetry of the cis isomer, the two methyl groups are chemically equivalent. They appear as a doublet due to coupling with the adjacent methine protons (H2 and H6). |

| Methine Protons | H2, H6 | ~3.8 - 4.1 | Multiplet | 2H | These protons are adjacent to the nitrogen atom bearing the electron-withdrawing Boc group, causing a significant downfield shift. Their multiplicity arises from coupling to the adjacent methyl and methylene protons. |

| Methylene Protons | H3, H5 | ~2.5 - 3.0 | Multiplets | 4H | These protons are part of the piperazine ring. Due to the chair conformation, the axial and equatorial protons are non-equivalent and will have different chemical shifts and coupling constants, often resulting in complex, overlapping multiplets. |

| Amine Proton | NH | ~1.5 - 2.5 | Broad Singlet | 1H | The chemical shift of the N-H proton is highly variable and depends on factors like solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[9] |

Conformational Insights from the Spectrum

The complexity of the signals for the piperazine ring protons (H2, H3, H5, and H6) provides valuable information about the conformational preferences of the molecule. In its most stable chair conformation, the bulky methyl groups at C2 and C6 will preferentially occupy equatorial positions to minimize steric strain.

The presence of the bulky Boc group on N1 can restrict the rate of ring inversion.[6] At room temperature, this can lead to the observation of distinct signals for the axial and equatorial protons of the C3 and C5 methylene groups. Temperature-dependent NMR studies can be employed to further investigate these dynamic processes.[5][7]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Ensure the sample is fully dissolved; gentle vortexing may be required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set an appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[9]

-

Integrate all signals to determine the relative number of protons for each.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

-

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of information that is indispensable for its characterization. A detailed analysis of the chemical shifts, integration, and coupling patterns not only confirms the molecular structure but also provides critical insights into its conformational behavior in solution. For scientists and researchers in drug development, a proficient interpretation of this data is a foundational skill for ensuring the quality and advancing the application of this important synthetic intermediate.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.

- NMR-based investigations of acyl-functionalized piperazines concerning their conform

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.

- 1 H NMR spectra of compound 3a measured in five different solvents - ResearchG

- Interpreting | OpenOChem Learn.

- How NMR Helps Identify Isomers in Organic Chemistry?

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts.

- 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis of Chiral 2,6-Disubstituted Piperazines: A Technical Guide for Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] The introduction of stereocenters, particularly at the C2 and C6 positions, unlocks three-dimensional chemical space, offering unparalleled opportunities to refine pharmacological properties such as potency, selectivity, and pharmacokinetics. However, the stereoselective synthesis of these chiral 2,6-disubstituted piperazines presents a significant synthetic challenge. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for constructing these valuable scaffolds. We will delve into the mechanistic underpinnings of key methodologies, provide actionable experimental protocols, and offer insights into the critical choices that govern stereochemical outcomes.

The Significance of Stereochemistry in Piperazine Scaffolds

The rigid, chair-like conformation of the piperazine ring, when combined with substituents at the 2 and 6 positions, creates distinct stereoisomers (cis/trans and enantiomers). This stereochemical arrangement profoundly influences how a molecule interacts with its biological target. The precise spatial orientation of these substituents can dictate binding affinity, receptor subtype selectivity, and metabolic stability. Consequently, the ability to selectively synthesize specific stereoisomers is not merely an academic exercise but a critical component of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) in a highly refined manner.

Core Synthetic Strategies: A Mechanistic Perspective

The asymmetric synthesis of 2,6-disubstituted piperazines can be broadly categorized into three primary approaches: chiral pool synthesis, diastereoselective methods, and catalytic asymmetric synthesis. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This strategy utilizes readily available, enantiomerically pure starting materials, most commonly α-amino acids, to construct the piperazine core.[2][3][4] The inherent chirality of the starting material is transferred to the final product, providing excellent stereocontrol.

A common approach involves the derivatization of two amino acid molecules, followed by a cyclization step. For instance, the conversion of an N-protected amino acid into a corresponding amino alcohol, followed by activation and coupling with a second amino acid derivative, can set the stage for an intramolecular cyclization to form the piperazine ring.

Logical Workflow for Chiral Pool Synthesis

Caption: Chiral pool synthesis workflow.

The primary advantage of this method is the high enantiomeric purity of the final products, which is directly derived from the starting materials. However, the scope can be limited by the availability of appropriately substituted amino acids, and the synthetic sequences can be lengthy.[3]

Diastereoselective Strategies: Substrate-Controlled Cyclizations

Diastereoselective methods establish the relative stereochemistry of the two substituents during the ring-forming step. A powerful example is the palladium-catalyzed intramolecular hydroamination of an aminoalkene.[5][6][7][8] In this approach, a chiral amine, often derived from an amino acid, is tethered to an alkene. The subsequent palladium-catalyzed cyclization proceeds through a transition state that favors the formation of one diastereomer over the other.

The stereochemical outcome is dictated by the minimization of steric interactions in the transition state. For example, the synthesis of trans-2,6-disubstituted piperazines can be achieved with high diastereoselectivity because the substituents prefer to occupy pseudo-equatorial positions during the cyclization event to avoid steric strain.[7]

Experimental Protocol: Diastereoselective Palladium-Catalyzed Hydroamination [6][8]

-

Substrate Synthesis: The aminoalkene precursor is synthesized by coupling a chiral amino alcohol-derived fragment with an allylic amine. The chiral amino alcohol is often prepared from a commercially available amino acid.

-

Cyclization Reaction: To a solution of the aminoalkene substrate in an anhydrous, aprotic solvent (e.g., dichloromethane), is added the palladium catalyst (e.g., 5 mol % of a suitable Pd complex) and a silver salt co-catalyst (e.g., 10 mol % AgBF4).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered, concentrated, and purified by column chromatography on silica gel to afford the desired 2,6-disubstituted piperazine. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude product.

Catalytic Asymmetric Synthesis: The Modern Approach

Catalytic asymmetric methods are highly sought after as they allow for the direct conversion of achiral or racemic starting materials into enantiomerically enriched products using a substoichiometric amount of a chiral catalyst.

2.3.1. Palladium-Catalyzed Asymmetric Carboamination

A notable advancement in this area is the palladium-catalyzed carboamination of N¹-aryl-N²-allyl-1,2-diamines with aryl bromides.[2][3][9][10] This powerful reaction constructs the piperazine ring and forms two new bonds in a single step with high diastereo- and enantioselectivity. The starting diamines are readily prepared from amino acid precursors. The use of a chiral phosphine ligand in conjunction with a palladium catalyst is crucial for inducing asymmetry. This method allows for the modular construction of piperazines with diverse substituents at the C2, C6, N1, and N4 positions.[2][3]

Conceptual Diagram of Pd-Catalyzed Asymmetric Carboamination

Caption: Pd-catalyzed asymmetric carboamination.

2.3.2. Palladium-Catalyzed Asymmetric Allylic Alkylation

Another elegant approach is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][11] This method allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. This strategy provides access to valuable α-tertiary piperazines, expanding the available chemical space for drug discovery.[11]

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors, including the desired stereochemistry, substitution pattern, and scalability. The following table summarizes the key features of the discussed methodologies.

| Synthetic Strategy | Stereocontrol | Key Advantages | Potential Limitations | Typical Yields | Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | Excellent (derived from starting material) | High enantiopurity, predictable stereochemistry. | Can be lengthy, limited by starting material availability. | Variable, often multi-step. | >98% |

| Diastereoselective Hydroamination | Good to excellent (substrate-controlled) | Modular, high diastereoselectivity for trans products.[6][8] | Stereochemical outcome is dependent on the substrate. | High (often >80%).[6][8] | N/A (controls diastereoselectivity) |

| Catalytic Asymmetric Carboamination | Excellent (catalyst-controlled) | Modular, convergent, high diastereo- and enantioselectivity.[2][3][10] | Catalyst sensitivity, optimization may be required. | Moderate to good (50-70%).[1] | >97%[2][3] |

| Catalytic Asymmetric Allylic Alkylation | Excellent (catalyst-controlled) | Access to α-tertiary piperazines, high enantioselectivity.[11] | Requires synthesis of piperazinone precursor. | Good to excellent. | High. |

Characterization and Quality Control

The unambiguous determination of both the relative and absolute stereochemistry is paramount.

-

NMR Spectroscopy: 1H NMR is invaluable for determining the diastereomeric ratio, often by analyzing the coupling constants and chemical shifts of the protons at C2 and C6. NOE experiments can further elucidate the relative stereochemistry.

-

Chiral Chromatography: Chiral HPLC or SFC is the gold standard for determining the enantiomeric excess of the synthesized piperazines.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of both the relative and absolute stereochemistry.[5]

Analytical Workflow for Stereochemical Assignment

Caption: Analytical workflow for purity and stereochemistry.

Conclusion and Future Outlook

The synthesis of chiral 2,6-disubstituted piperazines has evolved significantly, with modern catalytic asymmetric methods offering remarkable efficiency and stereocontrol. The ability to access a diverse range of these scaffolds in an enantiomerically pure form is a powerful tool for medicinal chemists. Future developments will likely focus on expanding the scope of catalytic reactions, developing more sustainable and scalable processes, and applying these building blocks to the synthesis of next-generation therapeutics. The continued innovation in this field will undoubtedly accelerate the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- Wolfe, J. P., & Rossi, M. A. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(17), 3279–3282. [Link]

- Rossi, M. A., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(17), 3279-3282. [Link]

- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(21), 3954-3967. [Link]

- Wang, C., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5698-5703. [Link]

- Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329–332. [Link]

- Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters, 10(2), 329-332. [Link]

- Organic Chemistry Portal. (n.d.).

- Cochran, B. M., & Michael, F. E. (2007). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. American Chemical Society. [Link]

- Rossi, M. A., & Wolfe, J. P. (2007).

- Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(46), 12609-12613. [Link]

- Schafer, L. L. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia. [Link]

- Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

- de la Cruz, J., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9036-9047. [Link]

- Ranjith, P., & Ha, H. (2022). Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids.

- Kumar, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Stoltz, B. M., et al. (2016). Advantages of chiral gem-disubstituted piperazines.

- Mulzer, J. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.

- Panda, G., & Kapur, M. (2012). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines. Request PDF. [Link]

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A concise asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

A Technical Guide to Sourcing and Quality Control of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate for Pharmaceutical Development

Abstract

This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on the procurement and analytical validation of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate. As a critical chiral building block in modern medicinal chemistry, the stereochemical integrity and purity of this compound are paramount. This document details the commercial supplier landscape, outlines key considerations for supplier qualification, and presents robust, field-proven analytical methodologies for quality control. A detailed protocol for chiral High-Performance Liquid Chromatography (HPLC) is provided, addressing common challenges such as poor UV absorbance through derivatization. The guide emphasizes the causality behind methodological choices to ensure self-validating and reproducible outcomes in a research and development setting.

Chapter 1: Introduction to tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

Chemical Identity and Stereochemistry

Tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups and protected with a tert-butyloxycarbonyl (Boc) group. Its chemical structure is foundational in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

The designation "(2R,6S)" specifies the stereochemistry at the two chiral centers on the piperazine ring. This configuration results in a cis isomer, where the methyl groups are on the same face of the ring. It is crucial to distinguish this from the trans isomers, (2R,6R) and (2S,6S), as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] The Boc protecting group is instrumental in synthetic chemistry, enabling controlled reactions at the unprotected secondary amine.

Synonyms:

-

(2R,6S)-rel-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate[4]

Key Physicochemical Properties

A summary of the key properties is essential for experimental design, including solvent selection and reaction condition planning.

| Property | Value | Source |

| CAS Number | 180975-66-0 | [2][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][][6] |

| Molecular Weight | 214.30 g/mol | [2][] |

| Appearance | Typically a liquid or low-melting solid | [6] |

| Purity | Commercially available at ≥95% or ≥97% | [2][6] |

| SMILES | C[C@@H]1CNCC | [2][4] |

| InChI Key | RBOGBIZGALIITO-DTORHVGOSA-N | [4] |

Significance in Pharmaceutical Research

Chiral piperazine derivatives are prevalent structural motifs in a wide range of APIs. The specific stereochemistry of these building blocks directly influences the biological activity and safety of the final drug substance. Tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate serves as a versatile intermediate, applied in the synthesis of cyclic diamines and in the development of novel catalysts.[] Its defined stereochemistry allows for the precise construction of three-dimensional molecular architectures required for specific receptor or enzyme binding.

Chapter 2: Commercial Sourcing and Supplier Landscape

Navigating the Supplier Market: Key Considerations

Selecting a reliable supplier is a critical first step. Researchers must evaluate potential vendors based on several factors:

-

Purity and Analytical Data: Suppliers should provide a Certificate of Analysis (CoA) with detailed purity information (e.g., by HPLC, NMR) and confirmation of stereochemical identity.

-

Batch-to-Batch Consistency: Consistency is vital for reproducible research. Inquire about the supplier's quality management system.

-

Scale and Availability: Ensure the supplier can meet both initial research needs (mg to g) and potential scale-up requirements (kg).

-

Documentation: Availability of Safety Data Sheets (SDS) is mandatory for safe handling and risk assessment.[2]

Profile of Commercial Suppliers

A number of chemical vendors offer tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate and its related isomers. The following table provides a non-exhaustive list of potential suppliers.

| Supplier | Isomer Offered | CAS Number | Typical Purity | Notes |

| ChemScene | (2R,6S) / cis | 180975-66-0 | ≥97% | Offers custom synthesis and commercial production services.[2] |

| BOC Sciences | (2R,6R) | 574007-62-8 | 97.0% | Specializes in Boc-protected derivatives for synthesis.[] |

| Apollo Scientific | (2S,6S) | 574007-66-2 | 98% | Provides various pack sizes from mg to multi-gram.[7] |

| Fluorochem | (2S,6S) | 574007-66-2 | 95% | Offers a broad range of building blocks and reagents.[6] |

| Echemi | (2R,6S) / cis | 180975-66-0 | N/A | Acts as a platform connecting buyers with manufacturers like HANGZHOU LEAP CHEM.[3] |

| Synblock | (2S,6S) | 574007-66-2 | >98% | Provides intermediates and building blocks for drug discovery.[8] |

Note: Researchers must verify the exact stereoisomer (cis/trans, R/S configuration) required for their application and confirm the supplier's catalog number and specifications before ordering.

Workflow for Supplier Qualification

A systematic approach to qualifying a new supplier ensures that the starting material meets the stringent requirements of pharmaceutical research.

Chapter 3: Quality Control and Analytical Characterization

The Criticality of Stereochemical Purity

For a chiral molecule intended for pharmaceutical use, enantiomeric and diastereomeric purity is not merely a quality metric but a critical safety and efficacy parameter. The use of a stereochemically impure starting material can lead to the generation of unwanted isomers in the final API, complicating purification, introducing regulatory hurdles, and potentially causing off-target effects.

Recommended Analytical Techniques

A multi-pronged analytical approach is necessary to confirm both the structure and stereochemical purity of the material.

-

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric purity. The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC), have proven effective for separating piperazine derivatives.[1][9]

-

3.2.2. Capillary Electrophoresis (CE): CE offers an orthogonal method for chiral separation, particularly useful for cationic piperazine derivatives. Using a chiral selector like sulfated β-cyclodextrin (S-β-CD) in the buffer system can achieve high-resolution separation of enantiomers.[10]

-

3.2.3. Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the compound's covalent structure and can help verify the cis configuration based on coupling constants and chemical shifts.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Protocol: Chiral HPLC Separation of Dimethylpiperazine Derivatives

This protocol provides a robust starting point for developing a method to assess the stereochemical purity of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate.

Causality Behind Choices:

-

Challenge: Piperazine derivatives often lack a strong UV chromophore, leading to poor sensitivity with standard UV detectors.[1]

-

Solution 1 (Low Wavelength): Detection at a low wavelength (e.g., 205 nm) can improve sensitivity, though it may also increase baseline noise.[1]

-

Solution 2 (Derivatization): For trace-level analysis or improved quantification, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed. This reaction forms a stable, highly UV-active derivative, allowing for sensitive detection at higher wavelengths (e.g., 340 nm).[9][11]

Step-by-Step Methodology:

-

Instrumentation and Consumables:

-

Mobile Phase Preparation:

-

Composition: Acetonitrile / Methanol / Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[9]

-

Rationale: Acetonitrile and methanol serve as the primary eluents. The small amount of DEA, a basic additive, is crucial for improving peak shape and reducing tailing of amine-containing analytes by masking residual acidic silanols on the silica support.[9]

-

Preparation: Combine solvents, mix thoroughly, and degas using sonication or vacuum filtration before use.[1]

-

-

Sample Preparation:

-

Prepare a stock solution of the test sample in the mobile phase at a concentration of approximately 1 mg/mL.[1]

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

-

-

Chromatographic Conditions:

-

Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve separation efficiency.

-

UV Detection: 205 nm (for underivatized sample) or 340 nm (for NBD-Cl derivative).[1][9]

-

Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

Data Interpretation

-

Resolution (Rs): Calculate the resolution between the peaks of the desired isomer and any impurities. A resolution of >1.5 is considered baseline separation and is the target for a reliable quantitative method.[1]

-

Enantiomeric/Diastereomeric Excess (% ee / % de): For non-racemic samples, quantify the purity using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.[1]

Workflow for Analytical Quality Control

Chapter 4: Handling, Storage, and Safety

Material Handling and Storage Recommendations

-

Storage: The compound should be stored in a tightly sealed container, often under refrigerated conditions (e.g., 4°C) and protected from light to prevent degradation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Overview of Safety and Hazard Information

Based on related compounds, tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate may carry warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[8] Users are required to consult the supplier-specific Safety Data Sheet (SDS) for complete and detailed hazard information before handling the material.

Chapter 5: Conclusion

The successful integration of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate into a pharmaceutical synthesis program hinges on diligent sourcing and rigorous analytical control. By implementing a systematic supplier qualification process and employing robust, validated analytical methods like chiral HPLC, researchers can ensure the stereochemical integrity of this critical building block. This attention to foundational quality control is indispensable for the generation of reproducible scientific data and the development of safe and effective pharmaceutical agents.

References

- Title: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers Source: BenchChem Application Note URL

- Title: tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate Source: ChemScene URL

- Title: Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin Source: PubMed URL

- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

- Title: (2R,6R)

- Title: (2S,6S)

- Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL

- Title: tert-butyl (2R,6S)

- Title: (2S,6S)

- Title: tert-Butyl (2R,6S)

- Title: tert-butyl 2R,6S-dimethylpiperazine-1-carboxylate Source: ChemBK URL

- Title: tert-butyl (2S,6S)

- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 21021901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 574007-66-2 Cas No. | (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | Apollo [store.apolloscientific.co.uk]

- 8. CAS 574007-66-2 | tert-butyl (2S,6S)-2,6-dimethylpiperazine-1-carboxylate - Synblock [synblock.com]

- 9. jocpr.com [jocpr.com]

- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

Introduction: The Strategic Value of a Protected Piperazine

An In-Depth Technical Guide to Boc-cis-2,6-dimethylpiperazine

This guide provides an in-depth technical overview of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate, commonly known as Boc-cis-2,6-dimethylpiperazine. It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in the synthesis of complex molecules. We will delve into its fundamental properties, synthesis, characterization, and critical applications, with an emphasis on the scientific rationale behind methodological choices.

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical drugs.[1] Its two nitrogen atoms provide ideal vectors for introducing molecular diversity and tuning pharmacokinetic properties. However, the symmetric nature of piperazine can present a challenge: achieving selective functionalization at one nitrogen while leaving the other free for subsequent reactions.

This is where Boc-cis-2,6-dimethylpiperazine emerges as a strategically vital intermediate. The molecule consists of two key components:

-

The cis-2,6-dimethylpiperazine core: The methyl groups introduce conformational rigidity and steric definition, which can be crucial for specific receptor-ligand interactions. The cis configuration, in particular, orients the methyl groups on the same side of the ring, influencing the overall three-dimensional shape of the final compound.

-

The tert-butoxycarbonyl (Boc) protecting group: This acid-labile group "masks" one of the piperazine nitrogens.[2] This protection is robust enough to withstand a wide range of reaction conditions (e.g., basic, nucleophilic), allowing chemists to selectively modify the free secondary amine at the N4 position. The Boc group can then be cleanly removed under acidic conditions to reveal the N1 amine for further elaboration.[3]

This mono-protected structure makes Boc-cis-2,6-dimethylpiperazine an essential building block for constructing complex pharmaceutical agents, particularly in the development of treatments for neurological disorders.[4][5]

Physicochemical and Structural Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of Boc-cis-2,6-dimethylpiperazine are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 214.31 g/mol | [4][6][7] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][6] |

| CAS Number | 180975-66-0 | [6][7][8] |

| IUPAC Name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | [6][9] |

| Synonyms | cis-1-Boc-2,6-dimethylpiperazine | [9] |

| Appearance | White to light yellow solid or crystals | [4][9] |

| Purity | Typically ≥95% - 97% | [4][6] |

| Storage Conditions | Store at 0-8 °C in a dry environment | [4][10] |

Synthesis and Characterization: A Self-Validating Workflow

The synthesis and validation of Boc-cis-2,6-dimethylpiperazine is a two-stage process involving the formation of the piperazine ring followed by its selective protection.

Stage 1: Synthesis of the cis-2,6-Dimethylpiperazine Core

The parent heterocycle is most effectively synthesized via the reductive cyclization of diisopropanolamine in the presence of ammonia and a hydrogenation catalyst.[11] The use of specific organic solvents, such as toluene or xylene, is critical for maximizing the selectivity towards the desired cis isomer over the trans isomer.[12] The resulting cis-piperazine can be purified from the trans-isomer by crystallization.[12]

Stage 2: N-Boc Protection Protocol

This protocol details the selective protection of one nitrogen atom on the cis-2,6-dimethylpiperazine core.

Experimental Protocol: N-tert-butyloxycarbonylation

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2,6-dimethylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent is critical; DCM is often preferred for its ease of removal and inertness.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Causality Explained: The base is not a catalyst but a stoichiometric reagent. Its purpose is to neutralize the acidic byproduct, tert-butoxycarbonic acid, which is formed during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.[13]

-

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Causality Explained: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled mono-protection. Boc₂O is the standard reagent for this transformation due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).[3]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acid and facilitates the separation of the organic product.[13]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica gel to yield pure Boc-cis-2,6-dimethylpiperazine.

-

Structural Validation

The trustworthiness of this protocol is established by verifying the final product's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a large, characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Other signals will correspond to the methyl groups and the protons on the piperazine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect to see signals for the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon (~155 ppm), in addition to the carbons of the piperazine ring and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 215.17, confirming the correct molecular weight.

Core Application Workflow: A Gateway to Molecular Diversity

Boc-cis-2,6-dimethylpiperazine is rarely the final product; it is an intermediate. The following workflow illustrates its primary use in synthetic chemistry.

Caption: General synthetic workflow utilizing Boc-cis-2,6-dimethylpiperazine.

Protocol: N4-Alkylation

This protocol describes a representative reaction at the free secondary amine.

-

Setup: To a solution of Boc-cis-2,6-dimethylpiperazine (1 equivalent) in an aprotic solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Causality Explained: An inorganic base is used here to deprotonate the secondary amine, increasing its nucleophilicity. K₂CO₃ is easily filtered off after the reaction.

-

-

Reagent Addition: Add the desired electrophile, such as an alkyl halide (e.g., benzyl bromide) (1.2 equivalents).

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC. Heating is often required to drive the reaction to completion.

-

Workup and Purification: Cool the reaction, filter off the base, and remove the solvent under vacuum. Purify the residue by column chromatography to obtain the N4-alkylated product.

Protocol: Boc Deprotection

The final step in many sequences is the removal of the Boc group to enable further chemistry.

-

Dissolution: Dissolve the Boc-protected compound in DCM.

-

Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) (e.g., 25-50% solution in DCM) or a 4M solution of HCl in dioxane are commonly used.[3][14]

-

Causality Explained: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation. The resulting carbamic acid rapidly decarboxylates to yield the free amine.[3]

-

-

Reaction: Stir the solution at room temperature for 1-4 hours. The evolution of CO₂ gas is often observed.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The product is typically isolated as an acid salt (e.g., hydrochloride or trifluoroacetate salt), which can be used directly or neutralized with a base to yield the free amine.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensuring safety and product integrity.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.[6]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (0-8 °C) to maintain its stability.[4] As an amine, it is hygroscopic and should be protected from moisture.[10]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

- American Elements. cis-1-Boc-2,6-dimethylpiperazine. [Link]

- Chem-Impex. 1-Boc-2,6-dimethyl-piperazine. [Link]

- StruChem. cis-1-boc-2, 6-dimethylpiperazine, min 97%, 1 gram. [Link]

- J&K Scientific. 1-Boc-2,6-dimethyl-piperazine. [Link]

- Capot Chemical. Specifications of Cis-1-boc-2,6-dimethyl-piperazine. [Link]

- PubChem. 2,6-Dimethylpiperazine. [Link]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Fisher Scientific. Amine Protection / Deprotection. [Link]

- Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

- Google Patents.

- YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

- ResearchGate. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. [Link]

- Google Patents. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. cis-1-Boc-2,6-dimethylpiperazine 97% | CAS: 180975-66-0 | AChemBlock [achemblock.com]

- 7. capotchem.cn [capotchem.cn]

- 8. calpaclab.com [calpaclab.com]

- 9. americanelements.com [americanelements.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 12. JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

safety data sheet for tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

An In-depth Technical Guide to the Safe Handling of tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate

This document provides a comprehensive safety and handling guide for tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate (CAS No. 180975-66-0), a key building block in modern pharmaceutical research and development. Moving beyond a standard Safety Data Sheet (SDS), this whitepaper offers an in-depth analysis of the compound's hazard profile, grounded in its chemical structure and reactivity. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to manage this reagent safely and effectively in a laboratory setting.

Compound Profile and Scientific Context

Tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate is a chiral, N-Boc-protected piperazine derivative. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage with biological targets.[1][2] The cis-2,6-dimethyl substitution provides conformational rigidity, which can be crucial for optimizing ligand-receptor interactions, as seen in the development of enzyme inhibitors.[3]

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is fundamental to its utility. This group masks the nucleophilicity and basicity of the secondary amine, allowing for selective functionalization of the unprotected nitrogen atom in multi-step syntheses.[4] Understanding the stability and cleavage conditions of this Boc group is as critical to its synthetic application as it is to its safety profile.

Key Compound Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 180975-66-0 | [5][6] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |

| Molecular Weight | 214.30 g/mol | [5][6] |

| Common Synonyms | tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate, cis-1-boc-2,6-dimethylpiperazine |[5] |

Hazard Identification and Mechanistic Risk Assessment

The hazard profile of this compound is directly linked to its constituent parts: the piperazine core and the Boc protecting group. Aggregated GHS data provides a clear warning of its potential risks.[5]

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[5] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[5][7] | |

| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[5][7] | |

| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation[5][7] |

Causality Behind the Hazards:

-

Irritation (Skin, Eye, Respiratory): The irritant nature of the compound is primarily attributed to the basicity of the free secondary amine in the piperazine ring. The parent compound, 2,6-dimethylpiperazine, is a known irritant.[8] Amines can disrupt biological membranes and cause localized inflammation upon contact.

-

Oral Toxicity: While specific LD50 data is not available, the "Harmful if swallowed" classification is common for bioactive small molecules like piperazine derivatives, which can interfere with physiological processes if ingested.[1]

-

Thermal Instability: The Boc group, while stable at room temperature, is designed to be removed. Upon heating, tert-butyl carbamates can thermally decompose to yield gaseous byproducts like isobutylene and carbon dioxide.[9][10] This is a critical consideration during a fire or if the compound is heated uncontrollably, as it can lead to pressure buildup in sealed containers.

Exposure Controls and Personal Protection

A self-validating system of controls is essential to minimize exposure. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls:

-

Ventilation: All handling of the solid compound, especially weighing and transfers where dust can be generated, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][11]

-

Containment: Use of enclosures (glove boxes) may be warranted for highly sensitive operations or when handling larger quantities.

Personal Protective Equipment (PPE) Protocol:

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[7][12] | Protects against splashes and airborne dust, preventing serious eye irritation. |

| Hand | Nitrile or neoprene gloves, inspected before use.[8] | Provides a chemical barrier to prevent skin contact and irritation. |

| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required with adequate engineering controls. If dust is generated outside a fume hood, a NIOSH-approved P95 (or better) particulate respirator should be used.[8] | Prevents inhalation of the compound, which can cause respiratory tract irritation. |

Safe Handling, Storage, and Chemical Incompatibility